molecular formula C8H8N4O2S2 B14636730 2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole CAS No. 56750-12-0

2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole

Cat. No.: B14636730
CAS No.: 56750-12-0
M. Wt: 256.3 g/mol
InChI Key: IEIZJFJVEGRYLY-UHFFFAOYSA-N
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Description

2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole is a heterocyclic compound that combines the structural features of both imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole typically involves the cyclization and condensation of appropriate precursors. One common method involves the reaction of 1-methyl-5-nitro-1H-imidazole-2-thiol with 2-bromo-1,3-thiazole under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the bromine atom, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used as a probe to study enzyme mechanisms and interactions with biological macromolecules.

Mechanism of Action

The biological activity of 2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole is often attributed to its ability to interact with specific molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that can damage DNA or proteins, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with enzyme active sites, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole with antimicrobial properties.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and various thiazole-based drugs.

Uniqueness

2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole is unique due to its combined imidazole and thiazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets compared to compounds with only one of these rings.

Properties

CAS No.

56750-12-0

Molecular Formula

C8H8N4O2S2

Molecular Weight

256.3 g/mol

IUPAC Name

2-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]-1,3-thiazole

InChI

InChI=1S/C8H8N4O2S2/c1-11-6(10-4-7(11)12(13)14)5-16-8-9-2-3-15-8/h2-4H,5H2,1H3

InChI Key

IEIZJFJVEGRYLY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1CSC2=NC=CS2)[N+](=O)[O-]

Origin of Product

United States

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